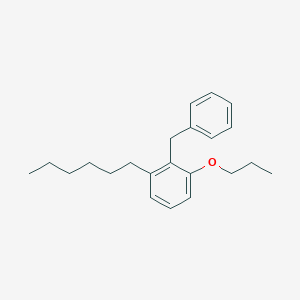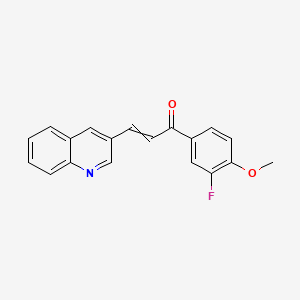
1,2-Dihydropyridine, 1-(1-oxobutyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dihydropyridine, 1-(1-oxobutyl)- is an organic compound with the molecular formula C9H13NO It is a derivative of dihydropyridine, characterized by the presence of a butanoyl group at the first position of the dihydropyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydropyridine, 1-(1-oxobutyl)- typically involves the reaction of a suitable dihydropyridine precursor with a butanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Dihydropyridine+Butanoyl chloride→1,2-Dihydropyridine, 1-(1-oxobutyl)-
Industrial Production Methods
Industrial production of 1,2-Dihydropyridine, 1-(1-oxobutyl)- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dihydropyridine, 1-(1-oxobutyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the compound to tetrahydropyridine derivatives.
Substitution: The butanoyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acyl substitution reactions often require the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various acyl-substituted dihydropyridine derivatives.
Aplicaciones Científicas De Investigación
1,2-Dihydropyridine, 1-(1-oxobutyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2-Dihydropyridine, 1-(1-oxobutyl)- involves its interaction with specific molecular targets. The compound can bind to and modulate the activity of enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Dihydropyridine, 1-(1-oxopropyl)-
- 1,2-Dihydropyridine, 1-(1-oxohexyl)-
- 1,2-Dihydropyridine, 1-(1-oxooctyl)-
Uniqueness
1,2-Dihydropyridine, 1-(1-oxobutyl)- is unique due to its specific butanoyl substitution, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
849947-72-4 |
|---|---|
Fórmula molecular |
C9H13NO |
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
1-(2H-pyridin-1-yl)butan-1-one |
InChI |
InChI=1S/C9H13NO/c1-2-6-9(11)10-7-4-3-5-8-10/h3-5,7H,2,6,8H2,1H3 |
Clave InChI |
HNCCQMYKBLNGNU-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)N1CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 4-(piperidin-4-ylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate;dihydrochloride](/img/structure/B14185564.png)



![3-Iodo-N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B14185590.png)







